molecular formula C26H38N4O9S2 B12781048 Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) CAS No. 84905-57-7

Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate)

Cat. No.: B12781048
CAS No.: 84905-57-7
M. Wt: 614.7 g/mol
InChI Key: UHNVDWHFXAUQAC-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) is a complex organic compound with the molecular formula 2CH₃O₄S*C₂₄H₃₂N₄O. This compound is known for its unique structure, which includes indole moieties connected by an oxybis(methylene) bridge and quaternary ammonium groups. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) typically involves the reaction of indole derivatives with formaldehyde and trimethylamine in the presence of a suitable catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole moieties.

    Reduction: Reduced forms of the quaternary ammonium groups.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) involves its interaction with biological membranes and proteins. The quaternary ammonium groups can disrupt microbial cell membranes, leading to cell lysis. Additionally, the indole moieties may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Bisquaternary Ammonium Compounds: These compounds have similar quaternary ammonium groups but differ in their bridging structures.

    Indole Derivatives: Compounds with indole moieties but lacking the quaternary ammonium groups.

Uniqueness

Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) is unique due to its combination of indole moieties and quaternary ammonium groups, which confer both antimicrobial properties and the ability to interact with biological targets in a specific manner.

This detailed article provides a comprehensive overview of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

84905-57-7

Molecular Formula

C26H38N4O9S2

Molecular Weight

614.7 g/mol

IUPAC Name

methyl sulfate;trimethyl-[[5-[[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]oxy]-1H-indol-3-yl]methyl]azanium

InChI

InChI=1S/C24H32N4O.2CH4O4S/c1-27(2,3)15-17-13-25-23-9-7-19(11-21(17)23)29-20-8-10-24-22(12-20)18(14-26-24)16-28(4,5)6;2*1-5-6(2,3)4/h7-14,25-26H,15-16H2,1-6H3;2*1H3,(H,2,3,4)/q+2;;/p-2

InChI Key

UHNVDWHFXAUQAC-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)OC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.